Product packaging for 2,2-Diazidopropane(Cat. No.:CAS No. 85620-95-7)

2,2-Diazidopropane

Cat. No.: B14410629
CAS No.: 85620-95-7
M. Wt: 126.12 g/mol
InChI Key: NLDJJBNCMBWELE-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Geminal Diazides

The chemistry of geminal diazides dates back over a century, with the first reported synthesis of such a compound occurring in 1908. In their pioneering work, Forster and colleagues successfully synthesized ethyl 2,2-diazidoacetate. google.comcontrolled-molecule-imaging.org This was achieved through the double substitution of a dihaloalkane, a method that remains a cornerstone for the synthesis of geminal diazides. controlled-molecule-imaging.org The fundamental approach involves the reaction of a geminal dihalide with an azide (B81097) salt, typically sodium azide, to replace the halogen atoms with azido (B1232118) groups. controlled-molecule-imaging.org Early investigations were often hampered by the inherent instability and potentially explosive nature of these high-nitrogen content compounds, which limited their widespread study for many decades. controlled-molecule-imaging.org

Significance of Geminal Diazide Units in Contemporary Organic Chemistry

In modern organic chemistry, the azide functional group has gained significant attention, largely due to its versatile reactivity. controlled-molecule-imaging.org Geminal diazides, in particular, have emerged as valuable synthetic intermediates and precursors for a variety of important molecular structures. researchgate.net

One of the most significant applications of geminal diazides is in the synthesis of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net Through thermal or photochemical reactions, these compounds can serve as precursors to tetrazoles, pyridines, pyrazines, isoxazoles, and 1,3,4-oxadiazoles, which are common scaffolds in medicinal chemistry and materials science. wikipedia.orgresearchgate.net The reactivity of geminal diazides as nitrene precursors has also been exploited, for instance, in the functionalization of C₆₀-fullerenes. controlled-molecule-imaging.orgmolaid.com

Furthermore, the rise of "click chemistry," a concept for which the 2022 Nobel Prize in Chemistry was awarded, has revitalized interest in azide-containing molecules. google.com The ability of the azide groups in geminal diazides to participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), opens avenues for creating complex molecular architectures, including polymers and biologically active molecules. google.comwikipedia.orgarxiv.org The presence of two azide groups allows for the potential of double click reactions, leading to the formation of bistriazoles. wikipedia.org Geminal diazides are also investigated as energetic materials and as plasticizers in propellant formulations due to their high nitrogen content and enthalphy of formation. wikipedia.orgrsc.orgcrelux.com

Structural Peculiarities of 2,2-Diazidopropane

The molecular structure of this compound, while not extensively detailed in the literature through experimental methods like X-ray crystallography or gas-phase electron diffraction, can be understood by examining its constituent parts and related molecules. controlled-molecule-imaging.orgarxiv.orgcrelux.comwikipedia.orgbu.eduarizona.edu The central carbon atom is sp³ hybridized, bonded to two methyl groups and two azide groups. This results in a tetrahedral geometry around the central carbon. mdpi.com

The azide functional group itself has a unique, nearly linear structure, which can be described by resonance structures. ruhr-uni-bochum.de This linearity is a key feature, with the N-N-N bond angle approaching 180 degrees. The bond angle between the central carbon and the first nitrogen of the azide group (C-N-N) is expected to be around 115-120 degrees, consistent with sp³ hybridization on the carbon and sp² hybridization on the terminal nitrogen. ruhr-uni-bochum.de

Table 1: Expected Structural Parameters of this compound This table is based on general principles of chemical bonding and data from related molecules, as specific experimental data for this compound is not readily available in the cited literature.

ParameterExpected ValueRationale
Geometry at C2Tetrahedralsp³ hybridization of the central carbon atom. mdpi.com
C-N-N Bond Angle~115-120°Based on the typical bonding of an azide group to an sp³ carbon. ruhr-uni-bochum.de
N-N-N Bond Angle~172-180°The azide group is known to be nearly linear. ruhr-uni-bochum.de
C-C Bond LengthSlightly shorter than propane (B168953)Electronegative azide groups can shorten adjacent C-C bonds. researchgate.net
C-N Bond Length~1.47 ÅTypical single bond length between an sp³ carbon and an sp² nitrogen.

Overview of Current Research Trajectories on this compound

Current research involving geminal diazides, including structures closely related to this compound, is focused on several key areas. A major trajectory is the development of new and more efficient synthetic methods. While the classic route from dihalides remains prevalent, recent work has explored the catalytic 1,1-diazidation of alkenes, offering a more direct pathway to these compounds. rsc.org

The application of geminal diazides as high-energy density materials continues to be an active field of investigation. researchgate.net For example, derivatives like 2-azidomethyl-2-nitro-1,3-diazidopropane and 2,2-dinitro-1,3-diazidopropane have been synthesized and studied for their potential as energetic plasticizers in propellants. google.comgoogle.compsu.edu These studies often involve detailed thermal analysis to understand their decomposition pathways and stability. researchgate.netosti.govrsc.org

The use of geminal diazides in polymer chemistry is another significant research direction. The "click" reactivity of the azide groups is utilized in polymerization and cross-linking reactions. For instance, 2-hydroxy-1,3-diazidopropane has been used in copper-catalyzed cycloaddition reactions to create energetic polymers containing tetrazine rings. rsc.orgtandfonline.com This highlights the utility of these compounds as building blocks for advanced materials with tailored properties. Research also continues to explore the rich reaction chemistry of geminal diazides, using them as versatile intermediates for the synthesis of complex organic molecules and novel heterocyclic systems. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N6 B14410629 2,2-Diazidopropane CAS No. 85620-95-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85620-95-7

Molecular Formula

C3H6N6

Molecular Weight

126.12 g/mol

IUPAC Name

2,2-diazidopropane

InChI

InChI=1S/C3H6N6/c1-3(2,6-8-4)7-9-5/h1-2H3

InChI Key

NLDJJBNCMBWELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2,2 Diazidopropane and Analogous Geminal Diazides

Established Synthetic Pathways

Traditional methods for synthesizing geminal diazides have been well-established for over a century and primarily rely on nucleophilic substitution and the transformation of carbonyl functionalities.

The most direct and reliable method for the synthesis of geminal diazides is the nucleophilic substitution of geminal dihalides with an azide (B81097) salt. mdpi.comcolab.wscolab.ws This pathway involves the displacement of two halide atoms from a single carbon by azide anions. Sodium azide (NaN₃) is the most common and cost-effective azide source for this transformation. colab.wscolab.ws The reaction is typically carried out in a polar solvent, such as acetone (B3395972) or dimethylformamide (DMF), which facilitates the dissolution of the azide salt and promotes the nucleophilic attack. tutorchase.commasterorganicchemistry.com

This method dates back to 1908, when ethyl 2,2-diazidoacetate was first prepared by the double substitution of ethyl dichloroacetate. colab.wscolab.ws A similar strategy can be applied to produce other geminal diazides. For instance, 1,3-diazidoacetone (B8695903) has been synthesized in a single step from 1,3-dichloroacetone (B141476) and sodium azide. google.com While specific reports on the synthesis of 2,2-diazidopropane via this method are less common in readily available literature, the established principle supports its formation from 2,2-dichloropropane (B165471) or 2,2-dibromopropane (B1583031) under similar conditions. The reaction mechanism proceeds via a standard nucleophilic substitution (Sₙ2) pathway, where the azide ion acts as a potent nucleophile. tutorchase.com

Table 1: Synthesis of Geminal Diazides via Nucleophilic Substitution

Starting MaterialReagentProductReference
Ethyl dichloroacetateSodium azideEthyl 2,2-diazidoacetate colab.ws, colab.ws
1,3-DichloroacetoneSodium azide1,3-Diazidoacetone google.com
Geminal Dihalides (General)Sodium azideGeminal Diazides mdpi.com

Oxidative methods provide a direct route to α,α-diazidocarbonyl compounds from various precursors, including benzylic alcohols and ketones. mdpi.com A notable reagent system for this transformation is the combination of sodium periodate (B1199274) (NaIO₄) and sodium azide. researchgate.netrsc.org This system allows for the direct diazidation of aryl ketones and benzylic alcohols to yield the corresponding geminal diazides under mild conditions. researchgate.netrsc.org For example, aryl ketones with an α-methylene group undergo selective oxidative diazidation at the α-position. rsc.org

More recent metal-free approaches have been developed for the selective azidation of unactivated C(sp³)–H bonds. One such method employs a combination of Selectfluor and trimethylsilyl (B98337) azide (TMSN₃) to achieve the diazidation of alkenes and the azidation of alkanes. acs.orgacs.orgfigshare.com These reactions are believed to proceed through a radical-mediated pathway. acs.orgacs.org While not forming this compound directly from propane (B168953), this methodology represents an important advancement in C–H functionalization to create C–N₃ bonds.

Carbonyl compounds, particularly ketones and aldehydes, serve as versatile starting materials for the synthesis of geminal diazides. The transformation of a carbonyl group into a diazidomethylene group is effectively achieved using trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or ytterbium triflate (Yb(OTf)₃). mdpi.comcolab.ws This reaction can be viewed as a transacetalization process where the ketone is converted into the corresponding geminal diazide. mdpi.com For instance, the synthesis of this compound can be accomplished from its parent ketone, acetone.

The reaction has been successfully applied to a range of aromatic, aliphatic, and heterocyclic aldehydes. mdpi.com Furthermore, α,β-unsaturated aldehydes can be converted into α,β-unsaturated gem-diazides using TMSN₃ and Yb(OTf)₃ as a catalyst under mild conditions. colab.wsresearchgate.net In a different approach, the combination of sodium periodate and sodium azide has been shown to be an excellent reagent for the α,α-diazidation of aryl ketones. rsc.orgncl-india.org

Table 2: Synthesis of Geminal Diazides from Carbonyls and Derivatives

Starting MaterialReagentsProduct TypeReference
Ketones/AldehydesTrimethylsilyl azide, Lewis Acid (e.g., SnCl₄)Geminal Diazides mdpi.com
Aryl KetonesSodium periodate, Sodium azideGeminal Diazidoketones researchgate.net, rsc.org
α,β-Unsaturated AldehydesTrimethylsilyl azide, Yb(OTf)₃α,β-Unsaturated Geminal Diazides colab.ws
Substituted BenzaldehydeTrimethylsilyl azide, SnCl₂Geminal Diazides dtic.mil

Oxidative Diazidation Protocols

Emerging and Advanced Synthetic Strategies

Recent research has focused on developing more efficient and selective catalytic methods for the synthesis of geminal diazides and complex polyazido structures.

A significant recent development is the catalytic 1,1-diazidation of alkenes, which was previously a challenging transformation compared to the more established 1,2-diazidation. thieme.denih.govthieme.de An efficient method utilizes a redox-active selenium catalyst to achieve a migratory 1,1-diazidation of aryl alkenes. thieme.denih.govthieme.desysu.edu.cn This reaction works well for electron-rich aryl alkenes, including those with Z, E, or mixed configurations, and proceeds under mild conditions to furnish functionalized geminal diazides that are otherwise difficult to access. nih.govsysu.edu.cn

The proposed mechanism involves a selenenylation-deselenenylation sequence followed by a 1,2-aryl migration, which facilitates the formation of the 1,1-diazido product. nih.govresearchgate.net This catalytic system represents a powerful tool for synthesizing geminal diazides with a rearranged carbon framework and is a complementary approach to traditional methods. nih.gov

The synthesis of molecules containing multiple azide groups, or polyazides, is of great interest for the development of high-energy materials. colab.wsgoogle.com Strategies often involve the multi-step transformation of a polyfunctional starting material. For example, 2-azidomethyl-2-nitro-1,3-diazidopropane can be synthesized from nitroethane and formaldehyde (B43269) through a three-step sequence of condensation, sulfonation, and finally, azido-substitution. researchgate.net Another approach involves starting with a molecule like trimethylolethane, converting the hydroxyl groups to good leaving groups (e.g., mesylates or tosylates), and subsequent displacement with sodium azide in a solvent like DMF to yield a triazide. google.comgoogle.comtandfonline.com

The modern catalytic methods are also applicable for creating complex polyazides. The selenium-catalyzed 1,1-diazidation of oligomeric alkenes has been shown to successfully yield polydiazide products, highlighting its potential in materials science. thieme.denih.govsysu.edu.cn Furthermore, polyazido pyrimidines have been synthesized by first substituting chlorine atoms with azide groups, followed by the conversion of an aldehyde group into a geminal diazide moiety using TMSN₃ and SnCl₂. dtic.mil These methods provide access to a diverse range of polyazido compounds with high nitrogen content. colab.wsgoogle.com

Novel Precursor-Based Routes for this compound Derivatives

While the conversion of geminal dihalides and carbonyl compounds remains a primary strategy for synthesizing geminal diazides, recent research has focused on developing routes from alternative precursors. nih.gov These novel methods provide access to a broader range of structurally diverse and complex this compound derivatives and analogous geminal diazides. The exploration of these pathways is often driven by the desire to use readily available starting materials or to generate diazide intermediates for subsequent transformations. researchgate.net

One significant advancement involves the oxidative diazidation of activated methylene (B1212753) compounds. researchgate.net This approach facilitates the synthesis of geminal diazides from precursors such as oxindoles and diarylethanones. researchgate.net A notable example is the reaction utilizing iodine and sodium azide under mild conditions to form the diazido intermediate, which can then be used in further synthetic steps, such as thermal fragmentation to produce tetrazoles. researchgate.net This method avoids the need to isolate the potentially hazardous diazide intermediates in some applications. researchgate.net

The scope of this oxidative diazidation has been demonstrated with various substituted starting materials. For instance, different substituted isatins can be converted to their corresponding oxindoles, which then serve as precursors for the geminal diazide intermediate.

Table 1: Examples of Precursors for Oxidative Diazidation to Geminal Diazide Intermediates The following table details various oxindole (B195798) precursors used in an oxidative diazidation reaction to form geminal diazide intermediates for tetrazole synthesis. researchgate.net

Precursor (Substituted Oxindole)ReagentsIntermediate Product
5-FluorooxindoleI₂, NaN₃3,3-Diazido-5-fluoroindolin-2-one
5-ChlorooxindoleI₂, NaN₃5-Chloro-3,3-diazidoindolin-2-one
5-BromooxindoleI₂, NaN₃5-Bromo-3,3-diazidoindolin-2-one
5-IodooxindoleI₂, NaN₃3,3-Diazido-5-iodoindolin-2-one
5-NitrooxindoleI₂, NaN₃3,3-Diazido-5-nitroindolin-2-one
7-MethyloxindoleI₂, NaN₃3,3-Diazido-7-methylindolin-2-one

Another novel route utilizes phosphorus ylides as precursors. nih.gov In this method, phosphorus ylides are reacted with an electrophilic azide source like tosyl azide to yield geminal diazides. nih.gov This transformation expands the range of accessible diazides to those derivable from substrates that readily form ylides.

Furthermore, variations on carbonyl chemistry have introduced new precursor classes. Acetals can be effectively converted into geminal diazides using trimethylsilyl azide. nih.gov A distinct strategy has been developed for the synthesis of geminal acyl triazides, which employs 3-oxocarboxylic acids, iodomethyl ketones, or terminal olefins as starting materials. colab.ws These reactions proceed via an oxidative azidation using a sulfonylated derivative of 2-iodoxybenzoic acid and sodium azide. colab.ws

The use of nitroalkanes also represents an alternative pathway, as demonstrated in the synthesis of 1,3-diazide compounds like 2-Methyl-2-nitro-1,3-diazidopropane, which starts from nitroethane and formaldehyde. researchgate.net While not a geminal diazide, this highlights the utility of nitro-containing precursors in the broader synthesis of organic azides. researchgate.net

These precursor-based methodologies are significant as they not only broaden the variety of attainable geminal diazide structures but also enable their synthesis from more complex and functionalized starting materials.

Reaction Mechanisms and Transformational Chemistry of 2,2 Diazidopropane

Intramolecular Rearrangements and Cyclizations

The intramolecular reactions of 2,2-diazidopropane are predominantly characterized by the influence of thermal or photochemical energy, leading to the formation of stable heterocyclic structures and highly reactive transient species.

Thermal and Photochemical Generation of Tetrazoles

The conversion of geminal diazides, such as this compound, into tetrazoles is a well-documented and synthetically valuable transformation. mdpi.comresearchgate.net This process can be initiated by either heat or light, often proceeding through different mechanistic pathways to yield distinct products. mdpi.com

Thermal decomposition of geminal diazides is a primary method for tetrazole synthesis. researchgate.netd-nb.info For instance, the thermolysis of various geminal diazido compounds has been shown to produce tetrazole derivatives. d-nb.info While the specific thermal decomposition of this compound to a tetrazole is a plausible transformation, detailed studies on this specific substrate are less common compared to more complex gem-diazides. However, the general mechanism for thermal tetrazole formation from aliphatic gem-diazides is believed to involve the loss of a nitrogen molecule to form a nitrene intermediate, which then undergoes intramolecular cyclization. mdpi.com

Photochemical decomposition offers an alternative route to tetrazoles from geminal diazides. mdpi.comcolab.ws Irradiation of geminal diazides can lead to the formation of tetrazoles, sometimes as the major product. mdpi.com In some cases, photochemical and thermal methods can produce different tetrazole isomers from the same starting gem-diazide, highlighting the mechanistic divergence between the two approaches. mdpi.comcolab.ws For example, the photochemical decomposition of glucopyranoside gem-diazide yields a mixture of tetrazoles, whereas thermal decomposition gives a single tetrazole product in high yield. colab.ws

A proposed pathway for tetrazole formation involves an initial loss of dinitrogen, leading to a tetrazolium anion and an isocyanate in situ, which then react to form the tetrazole core. researchgate.net Another suggested mechanism involves the formation of an azidoazirine intermediate that rearranges to the tetrazole. mdpi.com

Table 1: Comparison of Thermal and Photochemical Tetrazole Synthesis from Geminal Diazides
ConditionGeneral OutcomeKey Intermediates (Proposed)SelectivityReference
ThermalFormation of tetrazoles.Nitrenes, Azidoazirines.Often yields a single major tetrazole product. mdpi.comresearchgate.netd-nb.info
PhotochemicalFormation of tetrazoles, sometimes as a mixture of isomers.Nitrenes.Can lead to different product distributions compared to thermal methods. mdpi.comcolab.ws

Formation of Reactive Intermediates (e.g., Nitrenes, Imidoyl Azides)

The decomposition of this compound is a potent source of highly reactive intermediates, primarily nitrenes. These transient species are central to many of the subsequent chemical transformations observed for this compound. amazonaws.comwikipedia.org

Nitrenes are the nitrogen analogs of carbenes and are typically generated from azides through thermolysis or photolysis with the expulsion of nitrogen gas. amazonaws.comwikipedia.org Due to their high reactivity, nitrenes are not isolated but are formed as intermediates in a reaction. wikipedia.org The electron configuration of a nitrene can be either a singlet or a triplet state, which influences its reactivity. wikipedia.org The formation of nitrene intermediates from the decomposition of geminal diazides has been supported by various studies, including EPR (Electron Paramagnetic Resonance) investigations. mdpi.com These nitrenes can then undergo a variety of reactions, including insertions and cyclizations. mdpi.comwikipedia.org

Imidoyl azides are another class of reactive intermediates that can be formed from geminal diazides. These are considered key intermediates in certain pathways leading to the formation of tetrazoles. researchgate.net The general strategy for synthesizing tetrazoles often involves the in-situ generation of a reactive imidoyl azide (B81097) intermediate which then undergoes cyclization. researchgate.net

The decomposition of this compound can thus be envisioned to proceed via the stepwise loss of nitrogen molecules, generating a cascade of reactive intermediates that dictate the final product distribution.

Intermolecular Reactivity Studies

Beyond intramolecular transformations, this compound is a versatile substrate for a range of intermolecular reactions, owing to the reactivity of its azide functional groups.

Nucleophilic Reaction Pathways (e.g., with Amines, Alcohols)

The azide groups in this compound, while often considered for their cycloaddition reactivity, can also participate in nucleophilic reactions, although these are less commonly explored for this specific compound. Generally, organic azides can react with various nucleophiles. For instance, the reaction of carbonyl diazide with amines leads to the formation of ureas. mdpi.com

Reactions of alcohols with geminal diazides can also occur. For example, the thermolysis of certain benzylic geminal diazides in ethanol (B145695) has been observed to produce benzaldehydes, likely due to hydrolysis facilitated by water in the solvent. mdpi.comcolab.ws The hydroxyl group of an alcohol can act as a nucleophile, particularly under acidic conditions where it can add to a carbonyl group to form a hemiacetal and subsequently an acetal. pressbooks.pub While direct nucleophilic attack of an alcohol on the carbon bearing the azide groups in this compound is not a prominently reported reaction, the general principles of nucleophilic reactions of alcohols suggest that under appropriate conditions, such transformations could be possible. csueastbay.edumasterorganicchemistry.com

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloadditions)

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and selective reaction for the formation of 1,2,3-triazoles. mdpi.comorganic-chemistry.orgwikipedia.org this compound, with its two azide functionalities, is a valuable building block for the synthesis of molecules containing two triazole rings.

This reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org Ruthenium-catalyzed versions of this reaction (RuAAC) can provide the 1,5-disubstituted regioisomer. organic-chemistry.org

The utility of diazides in click chemistry is demonstrated in polymerization studies. For example, diazide compounds have been reacted with di-alkynes in the presence of a copper catalyst to form polymers. rsc.org While this compound itself is not explicitly mentioned in this context, its structural analog, 2-hydroxy-1,3-diazidopropane, has been used in such polymerizations. rsc.org Given its structure, this compound would be expected to readily participate in CuAAC reactions with two equivalents of an alkyne to form a bis-triazole derivative.

Table 2: Overview of Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalystProduct RegiochemistryKey FeaturesReference
Huisgen 1,3-Dipolar Cycloaddition (Thermal)NoneMixture of 1,4- and 1,5-isomersRequires elevated temperatures, often lacks regioselectivity. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)1,4-disubstitutedHigh yields, mild conditions, highly regioselective, cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium1,5-disubstitutedComplementary regioselectivity to CuAAC. organic-chemistry.org

Hydrogenation Reactions

The reduction of azide groups to amines is a fundamental transformation in organic synthesis. Hydrogenation is a common method to achieve this reduction. Organic azides can be reduced to amines via hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst and a source of hydrogen. mdpi.com

In the context of geminal diazides, reduction can lead to the corresponding diamines. For example, 1-(benzyloxy)-2,3-diazidopropane has been reduced to the corresponding diamine using lithium aluminum hydride. illinois.edu However, attempts to reduce some 1,1,2-triaryl-1,2-diazidopropanes with ammonium (B1175870) acetate (B1210297) in the presence of Pd/C resulted in cleavage of the C-C bond between the azide-bearing carbons. fu-berlin.de This suggests that the outcome of the reduction of geminal diazides can be substrate-dependent. For this compound, catalytic hydrogenation would be expected to yield 2,2-diaminopropane.

Specific Reactions with Unsaturated Substrates (e.g., Norbornene)

While specific studies detailing the reaction of this compound with norbornene are not extensively documented in publicly available literature, the general reactivity of organic azides with strained alkenes like norbornene provides a basis for predicting the likely reaction pathways. The high degree of ring strain and the accessible double bond in norbornene make it a reactive substrate for cycloaddition reactions. researchgate.net

Organic azides are well-known to undergo [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with alkenes to form triazolines. In the case of this compound, it is plausible that one or both of the azide functionalities could react with norbornene. The reaction would likely proceed through a concerted mechanism, where the azide adds across the double bond of norbornene to form a strained triazoline intermediate.

This intermediate can then undergo further transformations. A common pathway for such triazolines is the loss of dinitrogen (N₂) to form an aziridine (B145994) or, through rearrangement, an imine. Given the geminal nature of the diazide in this compound, the reaction of one azide group could potentially influence the reactivity of the second, or subsequent reactions could lead to more complex polycyclic structures. The reaction with norbornene serves as a model for the interaction of this compound with other unsaturated substrates, highlighting the potential for creating nitrogen-containing heterocyclic compounds.

Controlled Degradation and Fragmentation Reactions

The controlled decomposition of geminal diazides is a key aspect of their chemistry, offering pathways to various functional groups and molecular skeletons. nih.govresearchgate.net This degradation can be initiated thermally or photochemically, leading to the loss of nitrogen gas and the formation of reactive intermediates. acs.orgvedantu.combyjus.com

The thermal or photolytic decomposition of a geminal diazide typically begins with the cleavage of a C-N bond to release a molecule of dinitrogen and form a nitrene intermediate. researchgate.net In the case of this compound, the initial loss of one N₂ molecule would generate an azido-nitrene intermediate. This highly reactive species can then undergo several transformations, including intramolecular reactions or further fragmentation.

One of the notable reactions of geminal diazides is their controlled fragmentation in the presence of nucleophiles. researchgate.net For instance, treatment of certain geminal diazides with amines can lead to a controlled fragmentation, yielding amides. researchgate.net This reactivity suggests that under specific conditions, this compound could be a precursor to various nitrogen-containing compounds through controlled degradation.

Oxidative cleavage of carbon-carbon bonds is a powerful synthetic transformation. nih.govlibretexts.orgrsc.org While direct evidence for oxidative C-C bond cleavage in this compound is not prominent in the literature, the principles of such reactions can be applied. The presence of two nitrogen-rich functional groups can influence the electronic properties of the central carbon atom and the adjacent C-C bonds.

In related systems, oxidative cleavage can be achieved using various reagents and conditions, often involving the formation of radical intermediates. nih.govresearchgate.net For a molecule like this compound, an oxidative process could potentially be initiated at the carbon bearing the azide groups, leading to the cleavage of one of the adjacent methyl-C bonds. This would result in the formation of smaller molecular fragments. The mechanism would likely involve the generation of a radical or a cationic species at the central carbon, followed by rearrangement and bond cleavage. The specific products would depend on the oxidant used and the reaction conditions.

The fragmentation of geminal diazides can proceed through various mechanistic pathways, often dictated by the substituents and the reaction conditions. nih.govlibretexts.org A general mechanism for the thermal decomposition of geminal diazides involves the sequential loss of two molecules of dinitrogen. acs.orgresearchgate.net

For this compound, the initial step is the homolytic cleavage of one of the C-N₃ bonds to form an azido (B1232118) radical and a nitrogen molecule. The resulting radical can then undergo further reactions. A plausible pathway involves the loss of a second molecule of N₂ from the remaining azide group to form a carbene intermediate. This carbene, a disubstituted species, would be highly reactive and could undergo rearrangement, such as a 1,2-hydride shift from an adjacent methyl group, to form an alkene.

Alternatively, fragmentation can be studied using techniques like mass spectrometry. nih.gov Under electron ionization, this compound would likely undergo fragmentation through the loss of azide radicals (•N₃) or dinitrogen molecules (N₂). The fragmentation pattern would provide insights into the stability of the resulting cationic intermediates and the preferred cleavage pathways. For instance, the successive loss of N₂ is a common feature in the mass spectra of azido compounds. nih.gov

The controlled fragmentation of geminal diazides represents a synthetically useful pathway. For example, the thermal decomposition of some geminal diazides can lead to the formation of nitriles or other nitrogen-containing heterocycles through complex rearrangement and cyclization pathways. nih.gov

Below is a table summarizing the general products from the decomposition of geminal diazides under different conditions.

Decomposition Method General Products Plausible Products from this compound
Thermal DecompositionNitriles, Imines, Alkenes, Nitrogen HeterocyclesAcetone (B3395972) imine, Propene, Nitrogen gas
Photolytic DecompositionSimilar to thermal, can involve different excited statesPropene, Nitrogen gas, Methyl radical recombination products
Mass SpectrometryFragment ions from loss of N₂, N₃, and alkyl groups[M-N₂]⁺, [M-2N₂]⁺, [CH₃]⁺

Advanced Theoretical and Computational Investigations of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that specific advanced theoretical and computational studies—as outlined in the requested article structure—for the chemical compound This compound are not available.

The detailed framework provided requires specific data points and research findings from methodologies such as Density Functional Theory (DFT), high-level ab initio calculations, reaction pathway mapping, and molecular dynamics simulations. Despite extensive searches for this information, no peer-reviewed articles, dedicated computational studies, or database entries containing this level of analysis for this compound could be located.

The provided outline presumes the existence of a body of research that includes:

Electronic Structure and Bonding Analysis: Specific DFT studies on ground state properties and high-level ab initio calculations.

Reaction Pathway Elucidation: Computational mapping of potential energy surfaces for decomposition, including determined activation energies and transition states.

Molecular Dynamics and Conformational Analysis: Simulations detailing the conformational behavior of the molecule.

While computational studies exist for related compounds, such as other polyazidoalkanes or energetic materials, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous molecules.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the requested structure and content inclusions at this time. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Advanced Theoretical and Computational Investigations of 2,2 Diazidopropane

Prediction of Thermochemical Properties

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the thermochemical properties of 2,2-diazidopropane. While extensive research exists on the computational prediction of thermochemical data for a wide array of energetic materials, including various organic azides, this compound does not appear to have been a specific subject of these published investigations. colab.wsresearchgate.netresearchgate.netacs.orgfraunhofer.decolab.wsmdpi.comtandfonline.comresearchgate.netsu.senih.govresearchgate.netuni.edulibretexts.orgnist.govnih.govyoutube.comrsc.orgresearchgate.netidu.ac.id

Computational chemistry employs various methods to predict thermochemical properties such as the heat of formation, enthalpy, entropy, and Gibbs free energy. These methods, including Density Functional Theory (DFT) and high-level ab initio calculations, are crucial for assessing the stability and energetic performance of novel compounds. researchgate.netacs.orgfraunhofer.de For many energetic materials, these computational predictions are the only available data, as experimental measurements can be hazardous and complex to perform. uni.edu

General studies on geminal diazides and other energetic plasticizers often utilize computational approaches to understand their structure and reactivity. colab.wsresearchgate.netacs.org However, these studies have not extended to a detailed analysis of the thermochemical properties of this compound. The synthesis of geminal diazides is well-documented, but the focus of associated computational work has primarily been on reaction mechanisms and structural elucidation rather than the prediction of thermodynamic parameters. colab.wsresearchgate.netmdpi.com

Consequently, without specific research findings, it is not possible to provide detailed data tables or in-depth analysis of the predicted thermochemical properties for this compound at this time. Further computational research would be required to determine these crucial energetic characteristics.

Research into Decomposition Pathways of 2,2 Diazidopropane

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of geminal diazides like 2,2-diazidopropane is a complex process involving the release of nitrogen gas. While specific kinetic data for this compound is not extensively detailed in the provided search results, analogous compounds provide significant insights into the expected mechanisms and kinetics.

For instance, the thermal decomposition of a related compound, 2-nitro-2-azidomethylene-1,3-diazidopropane, was found to have a decomposition temperature of 231°C and an enthalpy of decomposition of 1665 J/g. ntrem.com The activation energy for its thermal decomposition was determined to be 101.02 kJ/mol, with a pre-exponential factor (k₀) of 2.03×10⁸ s⁻¹. ntrem.com This suggests a relatively high thermal stability.

Studies on other organic azides, such as 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA), show that the decomposition process can be influenced by pressure. The activation energy for ENPEA decomposition was found to be lower at 3.0 MPa compared to 0.1 MPa, indicating that increased pressure can facilitate decomposition. researchgate.net

The general mechanism for the thermal decomposition of many organic azides involves the initial cleavage of the N-N₂ bond. researchgate.net However, for some molecules, this can be a concerted process involving hydrogen transfer. In the case of 1,3-diazido-2-methyl-2-nitropropane (DAMNP), theoretical studies suggest that the pyrolysis begins with the rupture of the N-N₂ bond, facilitated by a cooperative H-transfer process to eliminate N₂. researchgate.net The lowest energy required for this pyrolysis is 165.13 kJ mol⁻¹. researchgate.net

The kinetics of thermal decomposition can often be described by multi-step reaction models, especially for complex molecules. e3s-conferences.org Methods like the Flynn-Wall-Ozawa and Friedman methods are commonly used to determine the apparent activation energy (Ea) from thermogravimetric data at different heating rates. atlantis-press.comrsc.org For citronellol-β-D-glucopyranoside, the average activation energies were found to be 133.15 kJ/mol (Friedman) and 126.62 kJ/mol (Flynn-Wall-Ozawa), indicating the reasonableness of these kinetic parameters. atlantis-press.com

Table 1: Thermal Decomposition Kinetic Parameters for Analogous Azido (B1232118) Compounds

CompoundDecomposition Temperature (°C)Enthalpy of Decomposition (J/g)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
2-nitro-2-azidomethylene-1,3-diazidopropane2311665101.022.03×10⁸
1,3-diazido-2-methyl-2-nitropropane (DAMNP)------165.13 (pyrolysis)---
Citronellol-β-D-glucopyranoside------133.15 (Friedman), 126.62 (Flynn-Wall-Ozawa)---

Note: Data is for analogous compounds and provides an expected range for this compound.

Photochemical Decomposition Pathways

The photochemical decomposition of azides is initiated by the absorption of light energy, leading to the formation of highly reactive intermediates. For this compound, this process would likely involve the cleavage of the C-N₃ bond or the N-N₂ bond upon electronic excitation.

In analogous systems, such as cycloalkanespirodiazirines, photochemical decomposition proceeds through competitive one- and two-bond rupture of the diazirine ring. rsc.org This leads to the formation of either a diazocycloalkane or a cycloalkylidene, which then undergo further reactions. rsc.org

The photochemistry of many organic molecules involves the formation of an electronic excited state, followed by various relaxation pathways. msu.edu These can include radiative processes like fluorescence and phosphorescence, as well as non-radiative pathways that lead to chemical reactions. msu.edu The primary photochemical reaction is often a homolytic cleavage of a weak bond. msu.edu

For azido compounds, photochemical decomposition can lead to the formation of nitrenes, which are highly reactive species that can undergo a variety of subsequent reactions, including insertions, rearrangements, and abstractions. The specific pathways and products will depend on the structure of the azide (B81097) and the reaction conditions.

The presence of other functional groups can influence the photochemical decomposition. For instance, in the photochemical decomposition of permanganate (B83412) ion (MnO₄⁻), the reaction is induced by absorption at specific wavelengths, leading to decomposition along the lowest-excited-state potential energy curve. qcri.or.jp The quantum yield of such reactions can be less than one, indicating that not every absorbed photon leads to a decomposition event. msu.edu

Analysis of Decomposition Products and By-products

The analysis of decomposition products provides crucial information about the reaction mechanism. For azido compounds, the primary gaseous product of decomposition is nitrogen (N₂).

In the thermal decomposition of 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA), the gaseous products identified were N₂, NO₂, NH₃, HCN, CO₂, and CH₂O. researchgate.net This variety of products indicates a complex decomposition cascade following the initial loss of nitrogen.

For 1,6-bis(azidoacetoyloxy)hexane (HDBAA), thermal decomposition at 230°C preferentially forms the corresponding diimine through the elimination of N₂. At a higher temperature of 500°C, the decomposition is complete, yielding N₂, CO, CH₂NH, and HCN, along with diols and dienes. researchgate.net

Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying decomposition products. researchgate.net The thermal decomposition of other energetic materials, such as DAP-4/TKX-50 mixtures, has been shown to produce a range of gaseous products including H₂O, NO, N₂O, HCl, NH₃, N₂, HNCO, HCN, CO, and CO₂. energetic-materials.org.cn

Table 2: Common Decomposition Products of Analogous Azido Compounds

CompoundDecomposition ConditionsMajor Gaseous ProductsOther Products
1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA)ThermalN₂, NO₂, NH₃, HCN, CO₂, CH₂O---
1,6-bis(azidoacetoyloxy)hexane (HDBAA)Thermal (500°C)N₂, CO, CH₂NH, HCNDiols, Dienes
DAP-4/TKX-50 MixtureThermalH₂O, NO, N₂O, HCl, NH₃, N₂, HNCO, HCN, CO, CO₂---

Factors Influencing Decomposition Behavior

Several factors can influence the decomposition behavior of this compound, including pressure and the presence of substituents.

Pressure: As observed with 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA), increasing pressure can lower the activation energy of thermal decomposition. researchgate.net With increasing pressure, the decomposition heat of ENPEA also increased significantly, while the peak decomposition temperature showed a slight increase. researchgate.net This suggests that under confinement, the decomposition can become more energetic.

Substituents: The electronic and steric nature of substituents on the molecule can significantly affect its stability and decomposition pathways. For analogous diazido compounds, density functional theory (DFT) calculations have shown that the presence of -N₃ groups can reduce the energy barrier for decomposition reactions by 15-20% compared to their monoazido counterparts. vulcanchem.com The introduction of electron-withdrawing groups can destabilize the molecule and lower its decomposition temperature. Conversely, bulky substituents may provide steric hindrance that could potentially increase thermal stability. The influence of substituents on the melting points and thermal stability of energetic compounds is a key area of research for designing new materials with desired properties. researchgate.net

Applications of 2,2 Diazidopropane in Specialized Research Fields

Development in Energetic Materials Science

The high nitrogen content and positive heat of formation associated with the azide (B81097) groups in 2,2-diazidopropane make it a valuable component in the formulation of energetic materials. Researchers have explored its potential in various capacities, including as a plasticizer, a component in propellants, and a precursor for high-energy-density materials.

Evaluation as Energetic Plasticizers and Additives

The introduction of energetic groups like the azido (B1232118) (-N3) group into plasticizer molecules is a strategy to produce energetic plasticizers. ceon.rs Research has been conducted on various azido compounds as potential plasticizers. For instance, 2-methyl-2-nitro-1,3-diazidopropane (NMPA) has been synthesized and evaluated for its potential as a low-molecular-weight plasticizer for propellants. researchgate.net Similarly, carboxylic acid derivatives of 2,2-bis(azidomethyl)propane-1,3-diol have been synthesized and studied for their suitability as energetic plasticizers. researchgate.net While these are not this compound itself, the research on these related structures highlights the general interest in geminal azido compounds for this application. The goal is to develop plasticizers that not only enhance mechanical properties but also have good thermal stability and contribute to the energetic performance of the formulation. ceon.rs

Role in Propellant Formulations

This compound and related polyazido compounds are considered for use in various propellant formulations. google.comscribd.com Energetic plasticizers derived from such compounds are sought after to enhance the performance of solid propellants. ceon.rs These plasticizers can improve the mechanical properties of the propellant and, in some cases, modify the burning rate. researchgate.net

The azido groups in these molecules can be converted to triazole and tetrazole structures to create high-nitrogen materials, which are of interest for gas-generating applications within propellants. google.com The decomposition of these high-nitrogen compounds produces a large volume of gas, a key characteristic for propellants. The development of advanced solid propellants often involves the use of energetic binders and plasticizers to achieve higher ballistic parameters. scribd.com The inclusion of compounds like diazidopropane derivatives is part of a broader effort to develop more powerful and efficient propellant systems. serdp-estcp.miltandfonline.com

Research on High-Energy Density Materials

High-energy density materials (HEDMs) are a significant class of advanced materials, and a primary goal in this field is to design compounds with the highest possible density and chemical stability. nih.gov Polyazido compounds, including derivatives of this compound, are investigated as building blocks for more complex HEDMs. google.com The high nitrogen content and positive enthalpy of formation of azido compounds contribute to their high energy density.

The ability of azido groups to undergo 1,3-dipolar cycloadditions makes these polyazido compounds useful starting points for synthesizing polymeric materials with high energy density. google.com The search for new HEDMs is a continuous effort to achieve higher performance levels, often by introducing strained structures or increasing the oxygen balance to approach stoichiometry. researchgate.net The development of insensitive high-energy-density materials is a particular challenge due to the often contradictory relationship between high energy and low mechanical sensitivity. nih.gov

Building Blocks for Complex Organic Molecules and Heterocycles

The azide functional groups in this compound serve as versatile handles for a variety of chemical transformations, making it a valuable building block in organic synthesis. The ability of azides to participate in cycloaddition reactions is particularly significant.

Organic azides are widely used in the synthesis of various five-membered heterocyclic rings. mdpi.com The 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a prominent method for forming 1,2,3-triazole rings. nih.govpcbiochemres.com This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity. nih.govsigmaaldrich.com

For example, 1,3-diazidopropane (B14080579) has been used in click reactions with alkynes like ethyl propiolate and phenylacetylene (B144264) to produce bis-triazoles in high yields. mdpi.com This demonstrates the utility of diazidoalkanes as precursors to molecules containing multiple heterocyclic rings. The synthesis of complex organic molecules often relies on the strategic connection of smaller, functionalized building blocks, and diazido compounds provide a reliable method for introducing nitrogen-containing heterocycles. mit.edusathyabama.ac.in The development of novel methods for synthesizing diheterocyclic compounds often involves the cycloaddition reactions of heterocyclic azides. beilstein-journals.org

Interdisciplinary Utility (e.g., Chemical Biology, Materials Science via Click Chemistry)

The reactivity of the azide group, particularly in click chemistry reactions, has led to the application of azido-containing molecules in various interdisciplinary fields beyond traditional energetic materials and organic synthesis.

In chemical biology , the azide group is valued for its bio-orthogonality, meaning it is largely unreactive with biological molecules and in aqueous environments. sigmaaldrich.commdpi.com This property allows for the specific labeling and modification of biomolecules in complex biological systems. Azide-based click chemistry has become a powerful tool for in vivo imaging of glycans, glycomics analysis, and activity-based protein profiling. mdpi.com The Staudinger ligation, another reaction involving azides, is also used for bioconjugation. sigmaaldrich.commdpi.com Although this compound itself may not be directly used in biological systems due to potential toxicity, the fundamental chemistry of the azide group that it exemplifies is central to these applications. The development of probes and tools to explore biological systems often relies on the principles of chemical reactivity demonstrated by compounds like this compound. le.ac.ukpasteur.fr

In materials science , click chemistry provides a highly efficient method for synthesizing and modifying polymers and other materials. sigmaaldrich.compsu.edu The 1,3-dipolar cycloaddition of azides and alkynes can be used to create new polymeric materials or to functionalize existing ones. google.com This allows for the precise control of material properties. For instance, this chemistry can be used to create cross-linked polymer networks or to attach specific functional groups to a polymer backbone. The versatility of click chemistry has potential applications in the development of new materials with tailored properties for a wide range of uses, from electronics to coatings. psu.edusciencedaily.com

Future Research Directions and Unexplored Avenues in 2,2 Diazidopropane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of geminal diazides is a cornerstone for their study and application. While established methods exist, future research will likely focus on developing more efficient, safer, and scalable synthetic routes to 2,2-diazidopropane and its analogues.

The most direct and traditional method for synthesizing geminal diazides involves the nucleophilic substitution of geminal dihalides with an azide (B81097) source, typically sodium azide. nih.govebsco.com For this compound, the logical precursor would be 2,2-dihalopropane (e.g., 2,2-dichloropropane (B165471) or 2,2-dibromopropane). This SN2-type reaction, while straightforward, often requires forcing conditions and can be hampered by elimination side reactions. youtube.comorganic-chemistry.org Future work could optimize reaction conditions, perhaps exploring phase-transfer catalysis to enhance reactivity and yield.

More recent and innovative approaches for creating the geminal diazide motif could be adapted for this compound. These include the direct diazidation of ketones; however, acetone (B3395972) might prove too volatile and reactive for standard protocols. A significant area for development is the catalytic 1,1-diazidation of alkenes. nih.gov Applying this methodology to propene or its derivatives could offer a more elegant and atom-economical route. Research into novel catalytic systems, potentially involving selenium or other redox-active elements, could make this a viable and efficient pathway. nih.gov

Furthermore, methods developed for the synthesis of α,α-diazido carbonyl compounds, using reagents like molecular iodine and sodium azide on 1,3-dicarbonyl precursors, could inspire new strategies. acs.orgacs.orgorganic-chemistry.org While not directly applicable to the non-activated propane (B168953) backbone, the principles of oxidative azidation are a fertile ground for new synthetic design.

A summary of potential synthetic precursors for this compound is presented below.

PrecursorReagents/ConditionsReaction TypePotential Efficiency
2,2-DichloropropaneSodium Azide (NaN₃), High-boiling solvent (e.g., DMF, DMSO), HeatNucleophilic SubstitutionModerate
2,2-Dibromopropane (B1583031)Sodium Azide (NaN₃), Solvent (e.g., Acetone, DMF)Nucleophilic SubstitutionModerate to Good
PropeneSelenium Catalyst, Azide Source (e.g., TMSN₃)Catalytic 1,1-DiazidationPotentially High

This table is generated based on established principles of organic synthesis for analogous compounds.

Exploration of Undiscovered Reactivity Patterns

The two azide groups on a single carbon atom in this compound suggest a rich and diverse reactivity profile that remains largely to be explored. thieme-connect.comthieme-connect.com Future research will undoubtedly delve into harnessing this reactivity for novel molecular constructions.

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern organic synthesis. rsc.org this compound is a prime candidate for acting as a bifunctional linker. Its reaction with terminal alkynes could lead to the formation of bis-1,2,3-triazoles. researchgate.net These structures are valuable in medicinal chemistry and as ligands for catalysis. Future studies could explore the stepwise and one-pot double-click reactions and the synthesis of macrocycles and polymers. rsc.orgnih.gov

Reduction to Diamines: The reduction of azides to primary amines is a fundamental transformation. mdpi.com The controlled reduction of this compound would yield 2,2-diaminopropane, a valuable geminal diamine. Research into selective reduction methods, such as Staudinger reduction using phosphines or catalytic hydrogenation, would be crucial. These diamines are important building blocks for heterocycles and polymers.

Thermal and Photochemical Decomposition: Organic azides are known to decompose under thermal or photochemical conditions to generate highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions like C-H insertion or rearrangement. mdpi.com The decomposition of this compound could potentially generate two nitrenes from the same carbon, leading to complex and unique reaction pathways. Studies on the thermal decomposition of similar diazido esters show that the fragmentation can lead to imines and other small molecules. researchgate.net A detailed investigation into the thermolysis and photolysis of this compound could reveal novel rearrangements and provide access to unusual nitrogen-containing compounds like tetrazoles. d-nb.info

Advanced Spectroscopic Characterization for Mechanistic Insights

A thorough understanding of the structure and electronic properties of this compound is essential for predicting and controlling its reactivity. Advanced spectroscopic techniques will be indispensable for gaining these mechanistic insights. q-chem.com

Infrared (IR) Spectroscopy: The azide functional group exhibits a very strong and characteristic antisymmetric stretching vibration (ν(N₃)) in the IR spectrum, typically appearing around 2100 cm⁻¹. This sharp absorption band serves as an unambiguous diagnostic tool for confirming the presence of the azide groups and for monitoring reaction progress in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. ucla.edu For the symmetrical this compound molecule, a simple spectrum is expected. The proton NMR would show a singlet for the six equivalent methyl protons, while the carbon NMR would show two signals corresponding to the methyl carbons and the quaternary carbon bearing the two azide groups. Advanced 2D NMR techniques could be employed to study reaction kinetics and identify transient intermediates in its reactions.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Studying the fragmentation in techniques like Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) could provide valuable data on its thermal decomposition pathways, complementing the mechanistic studies mentioned earlier. researchgate.net

The table below summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniqueFeatureExpected Value/Region
IR Spectroscopy Azide (N₃) antisymmetric stretch~2100 cm⁻¹ (strong, sharp)
¹H NMR Methyl protons (-CH₃)Singlet, ~1.5-2.0 ppm
¹³C NMR Methyl carbons (-C H₃)~20-30 ppm
¹³C NMR Quaternary carbon (-C (N₃)₂)~60-80 ppm
Mass Spectrometry Molecular Ion [M]⁺m/z = 126

These values are predictive and based on data from analogous structures and general spectroscopic principles. researchgate.netlibretexts.orglibretexts.org

Targeted Applications in Emerging Technologies

The unique properties of this compound, particularly its high nitrogen content and bifunctionality, make it a candidate for several emerging technologies.

Energetic Materials: The high positive heat of formation associated with the azide group makes azido (B1232118) compounds attractive as energetic materials. d-nb.inforsc.org this compound could be investigated as an energetic plasticizer for solid propellants and explosive formulations, potentially offering high performance with controlled sensitivity. researchgate.netmdpi.commdpi.com Its complete combustion would produce only nitrogen gas and carbon oxides, making it a "green" energetic material. mdpi.com Research in this area would focus on characterizing its detonation properties and thermal stability. nih.govresearchgate.netnih.gov

Polymer Science and Materials Chemistry: As a bifunctional molecule, this compound can serve as a monomer or a cross-linking agent. rsc.org Through click chemistry, it can be used to synthesize novel nitrogen-rich polymers. nih.gov These polymers could have applications as high-performance binders in energetic formulations or as materials with unique thermal or optical properties. The geminal diazide unit allows for the creation of polymers with a high density of functionalizable sites for post-polymerization modification. researchgate.netrsc.org This could be used to create functional surfaces or smart materials. rsc.orgcore.ac.uk

Precursor in Organic Synthesis: Beyond its direct applications, this compound is a valuable intermediate. As discussed, its reduction leads to geminal diamines, which are precursors to a wide range of heterocyclic compounds and ligands for catalysis. Its decomposition could also provide novel synthetic routes to nitrogen-containing ring systems.

The exploration of this compound is still in its early stages. Future research focused on efficient synthesis, detailed reactivity studies, advanced characterization, and targeted applications promises to establish this compound as a valuable tool in both fundamental chemistry and applied materials science.

Q & A

Q. How can interdisciplinary teams collaborate effectively on this compound research?

  • Methodological Answer : Define roles using SMART goals (e.g., synthetic chemists handle synthesis, theoreticians model reactivity). Use version-controlled data repositories (GitHub, Zenodo) for transparency. Hold weekly cross-disciplinary reviews to align interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.